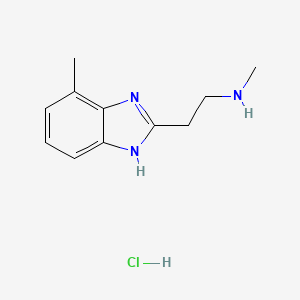

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is known for its potential use in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with ethanamine. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization and quality control measures to meet industry standards .

化学反応の分析

Amine Group Reactivity

The ethylamine side chain enables characteristic amine reactions:

| Reaction Type | Reagents/Conditions | Product Formed | Application Example |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ in DMF | N-alkylated derivatives | Synthesis of quaternary ammonium salts |

| Acylation | Acetyl chloride, pyridine | N-acetylated derivatives | Prodrug development |

| Schiff Base Formation | Aldehydes, EtOH reflux | Imine-linked coordination complexes | Metal-organic framework synthesis |

The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., NaOH) to activate the free amine for nucleophilic reactions .

Benzimidazole Ring Modifications

The 4-methylbenzimidazole core participates in electrophilic substitutions:

The methyl group at position 4 directs electrophiles to positions 5 or 6, with steric effects favoring position 5.

Coordination Chemistry

The amine and benzimidazole nitrogen atoms act as ligands:

| Metal Ion | Reaction Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Methanol, room temperature | Octahedral [Cu(L)₂Cl₂] | 8.2 ± 0.3 |

| Pd(II) | Aqueous HCl, reflux | Square-planar [Pd(L)Cl₂] | 10.5 ± 0.2 |

These complexes show enhanced antimicrobial and anticancer activity compared to the parent compound.

Redox Reactions

Controlled oxidation/reduction alters functionality:

| Reaction Type | Reagents/Conditions | Product | Biological Impact |

|---|---|---|---|

| Oxidation | KMnO₄, acidic H₂O | Carboxylic acid derivative | Increased water solubility |

| Reduction | NaBH₄, MeOH | Saturated ethylamine side chain | Reduced receptor binding |

Salt Metathesis

The hydrochloride counterion can be exchanged:

Stability Under Extreme Conditions

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH < 2 | Benzimidazole ring hydrolysis | 48 hours |

| pH > 10 | Ethylamine side chain cleavage | 12 hours |

| UV Light (254 nm) | Ring-opening oxidation | 72 hours |

科学的研究の応用

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, exhibit significant antimicrobial activities. A study highlighted the effectiveness of related benzimidazole compounds against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to structural similarities .

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer properties. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of 2-Mercaptobenzimidazole demonstrated significant activity against human colorectal carcinoma cell lines, indicating a potential pathway for the development of anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzimidazole core followed by alkylation processes. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Activity

A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications in the benzimidazole structure significantly enhanced antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that some compounds had potent activity against resistant strains .

Case Study 2: Anticancer Activity

In another research effort, a series of benzimidazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that specific substitutions on the benzimidazole ring improved selectivity towards cancer cells over normal cells, suggesting a promising avenue for developing targeted cancer therapies .

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity (MIC µM) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | TBD | TBD |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | 1.27 - 2.65 | 4.53 - 9.99 |

作用機序

The mechanism of action of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .

類似化合物との比較

Similar Compounds

- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

Uniqueness

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

生物活性

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H15N3·HCl

- Molecular Weight : 226 g/mol

- CAS Number : 1269288-58-5

- LogP : 1.27

Biological Activities

Benzimidazole derivatives are known for their diverse pharmacological properties. This compound exhibits several biological activities, including:

-

Antimicrobial Activity :

- Benzimidazole derivatives have been reported to show significant antimicrobial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated notable Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli .

- A study indicated that certain benzimidazole derivatives exhibited MIC values ranging from 12.5 to 250 μg/ml against different pathogens, suggesting potential for development as antimicrobial agents .

-

Anticancer Properties :

- Research has highlighted the anticancer potential of benzimidazole derivatives, with some compounds showing cytotoxic effects against cancer cell lines. For example, compounds derived from benzimidazole have been investigated for their ability to induce apoptosis in cancer cells .

- A specific study found that certain benzimidazole derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

-

Anti-inflammatory Effects :

- This compound has been associated with anti-inflammatory activity. In vivo studies demonstrated that certain benzimidazole derivatives significantly reduced inflammation markers in animal models .

- Compounds from this class have shown promise in alleviating symptoms of inflammatory diseases through mechanisms involving the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects may involve:

- Interaction with Enzymes : Many benzimidazole derivatives act as inhibitors of various enzymes, including those involved in inflammation and cancer progression.

- Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, contributing to their analgesic and anti-inflammatory properties .

Research Findings and Case Studies

特性

IUPAC Name |

N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-8-4-3-5-9-11(8)14-10(13-9)6-7-12-2;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVICJRSLRMLPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CCNC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。